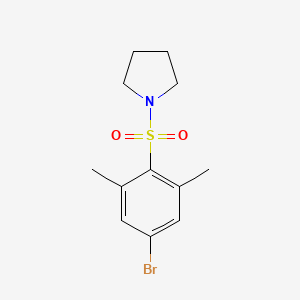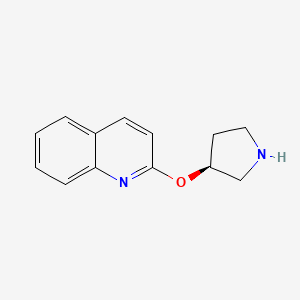
S 2-(Pyrrolidin-3-yloxy)-quinoline
Descripción general
Descripción
S 2-(Pyrrolidin-3-yloxy)-quinoline (S-PPQ) is a synthetic compound that has been developed as a potential treatment for malaria. Malaria is a life-threatening disease caused by the Plasmodium parasite, which is transmitted to humans through the bite of infected mosquitoes. The World Health Organization estimates that there were 229 million cases of malaria and 409,000 deaths due to malaria in 2019. The development of new and effective treatments for malaria is therefore a global health priority.
Mecanismo De Acción
The exact mechanism of action of S 2-(Pyrrolidin-3-yloxy)-quinoline is not fully understood. However, it is believed to act by inhibiting the heme detoxification pathway in the Plasmodium parasite. This pathway is essential for the parasite's survival, as it allows the parasite to detoxify heme, a toxic by-product of hemoglobin digestion.
Biochemical and Physiological Effects:
S 2-(Pyrrolidin-3-yloxy)-quinoline has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and spleen. S 2-(Pyrrolidin-3-yloxy)-quinoline has a relatively long half-life, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of S 2-(Pyrrolidin-3-yloxy)-quinoline is its high potency against the Plasmodium parasite, including drug-resistant strains. This makes it a promising candidate for the development of new anti-malarial drugs. However, S 2-(Pyrrolidin-3-yloxy)-quinoline has some limitations as well. It is a synthetic compound, which means that it may be more expensive to produce than natural compounds. Additionally, the exact mechanism of action of S 2-(Pyrrolidin-3-yloxy)-quinoline is not fully understood, which may make it more difficult to optimize its efficacy.
Direcciones Futuras
There are several potential future directions for research on S 2-(Pyrrolidin-3-yloxy)-quinoline. One area of interest is the development of combination therapies that include S 2-(Pyrrolidin-3-yloxy)-quinoline. Combination therapies have been shown to be effective in reducing the development of drug resistance in the Plasmodium parasite. Another potential future direction is the optimization of the synthesis method for S 2-(Pyrrolidin-3-yloxy)-quinoline, which could help to reduce the cost of production. Finally, further research is needed to fully understand the mechanism of action of S 2-(Pyrrolidin-3-yloxy)-quinoline, which could lead to the development of more potent and effective anti-malarial drugs.
Aplicaciones Científicas De Investigación
S 2-(Pyrrolidin-3-yloxy)-quinoline has been extensively studied for its anti-malarial properties. In vitro studies have shown that S 2-(Pyrrolidin-3-yloxy)-quinoline is highly effective against several strains of the Plasmodium parasite, including drug-resistant strains. In vivo studies in mice have also demonstrated the efficacy of S 2-(Pyrrolidin-3-yloxy)-quinoline in reducing parasite burden and improving survival rates.
Propiedades
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIJZVPGOJPQRR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S 2-(Pyrrolidin-3-yloxy)-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



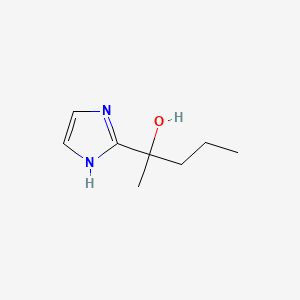
![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

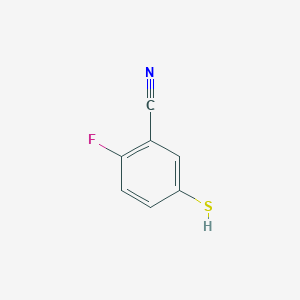
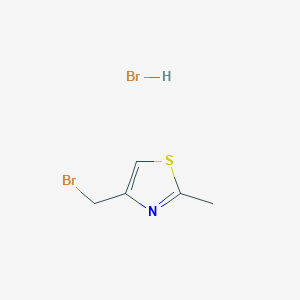

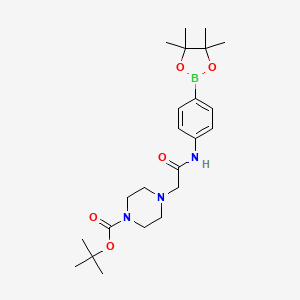

![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)
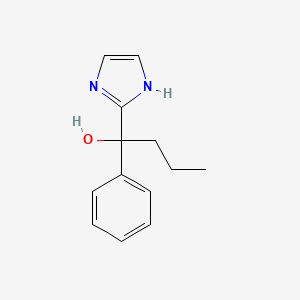


![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)
